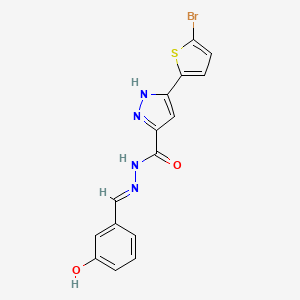

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a brominated thiophene ring and a 3-hydroxybenzylidene hydrazone moiety.

Properties

CAS No. |

303104-92-9 |

|---|---|

Molecular Formula |

C15H11BrN4O2S |

Molecular Weight |

391.2 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H11BrN4O2S/c16-14-5-4-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(21)6-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |

InChI Key |

DREMFXIYUWJROJ-CAOOACKPSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

Introduction of the bromothiophene group: This step involves the bromination of thiophene followed by its coupling with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.

Formation of the hydroxybenzylidene moiety: This is typically done by condensing 3-hydroxybenzaldehyde with the pyrazole derivative under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the hydroxybenzylidene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromothiophene group can be substituted with various nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: It may participate in electron transfer processes, contributing to its electronic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

*Calculated based on molecular formula.

Structural and Electronic Effects

- Halogenated derivatives (e.g., 2,4-dichlorobenzylidene in ) may exhibit higher metabolic stability but lower solubility.

- Hydroxy and Methoxy Substituents: The 3-hydroxybenzylidene group in the target compound and the 3-ethoxy-4-hydroxy variant in introduce hydrogen-bond donors/acceptors, improving water solubility and target interaction.

- Heteroaromatic Substituents : The pyridinylmethylene group in introduces a basic nitrogen atom, which could enhance binding to metalloenzymes or nucleic acids.

Biological Activity

3-(5-Bromothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of hydrazones, characterized by its unique structure that includes a pyrazole ring and a bromothiophene moiety. The molecular formula is with a molecular weight of 391.2 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation reactions typical of hydrazone derivatives. The general synthetic pathway may include:

- Formation of the Pyrazole Ring : Utilizing appropriate hydrazines and carbonyl compounds.

- Bromination : Introducing the bromothiophene moiety through electrophilic substitution.

- Hydroxybenzylidene Formation : Condensing the hydroxybenzaldehyde with the pyrazole derivative.

These steps allow for the introduction of various functional groups to enhance biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene rings exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies have shown that similar compounds can inhibit the growth of cancer cell lines, including A549 lung cancer cells, where derivatives demonstrated significant inhibitory effects .

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

A study focusing on novel substituted pyrazole derivatives found that certain compounds exhibited notable growth inhibition in A549 cells, with one derivative inducing apoptosis effectively . The mechanism of action is believed to involve interaction with specific cellular pathways leading to programmed cell death.

Antimicrobial Studies

A series of pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus. Compounds showed varying degrees of activity, with some exhibiting high potency comparable to established antibiotics . This suggests that modifications in the structure can significantly enhance antimicrobial efficacy.

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives had substantial anti-inflammatory effects, achieving inhibition rates comparable to ibuprofen . This highlights their potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | Hydroxy group instead of methoxy | Antimicrobial |

| 3-(5-methylfuran-2-yl)-N'-(4-methoxybenzylidene)-1H-pyrazole | Furan ring instead of thiophene | Anticancer |

| N'-(4-pyridinylmethylidene)-1H-pyrazole | Pyridine ring substitution | Anti-inflammatory |

The unique combination of bromothiophene and hydroxybenzylidene in this compound may enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.